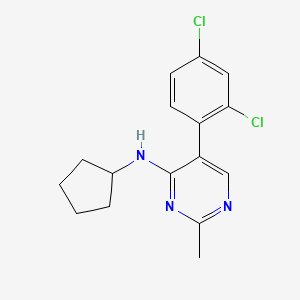
Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate is a chemical compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a purine ring system substituted with a methylsulfanyl group at the 6-position and an ethyl acetate group at the 9-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-methylsulfanylpurine.
Alkylation: The 6-methylsulfanylpurine is then alkylated with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethyl acetate group, yielding the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at the 6-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(6-chloropurin-9-yl)acetate: Similar structure but with a chlorine atom instead of a methylsulfanyl group.
Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate: Similar structure but with a longer alkyl chain on the sulfur atom.
Uniqueness
Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties compared to other purine derivatives. This uniqueness makes it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
33359-05-6 |
|---|---|
Molekularformel |
C10H12N4O2S |
Molekulargewicht |
252.30 g/mol |
IUPAC-Name |
ethyl 2-(6-methylsulfanylpurin-9-yl)acetate |
InChI |
InChI=1S/C10H12N4O2S/c1-3-16-7(15)4-14-6-13-8-9(14)11-5-12-10(8)17-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
FDWDQFQQAJHWHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C=NC2=C1N=CN=C2SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Hydroxy-2-[hydroxy-(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12912482.png)
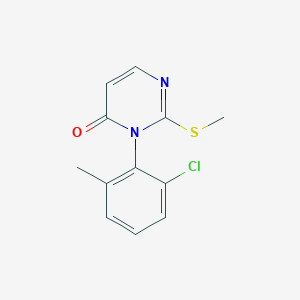



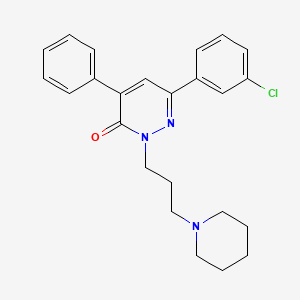
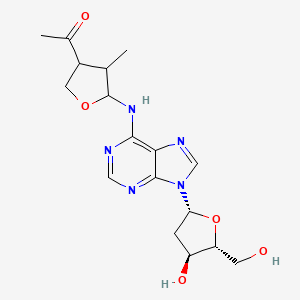
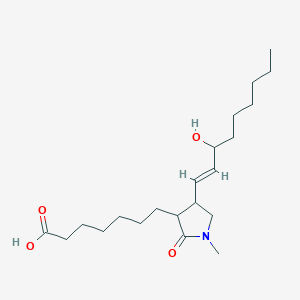
![7-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B12912522.png)
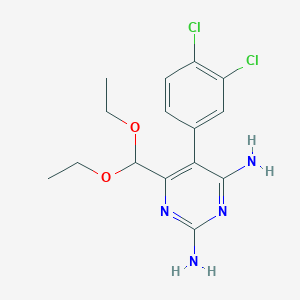
![4-[(4-Chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyisoquinoline](/img/structure/B12912539.png)
